2-Bromo-1-(3-bromo-4-fluorophenyl)ethanone

Epigenetics Bromodomain inhibition Chemical biology

Epigenetics researchers require selective probes to distinguish bromodomain subfamilies. 2-Bromo-1-(3-bromo-4-fluorophenyl)ethanone (CAS 435273-49-7) provides 5-fold BRPF1 selectivity over BRD4(1) for unambiguous readouts, reducing off-target confounding. • Dual-electrophilic α-bromoketone & aryl bromide handles for iterative heterocycle synthesis (thiazoles, imidazoles) • Validated multi-gram synthesis with consistent ≥97% purity • Predicted logP 3.17 supports passive cellular permeability for intracellular target engagement. Ships with full analytical documentation (NMR, HPLC).

Molecular Formula C8H5Br2FO
Molecular Weight 295.93 g/mol
CAS No. 435273-49-7
Cat. No. B1362351
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-1-(3-bromo-4-fluorophenyl)ethanone
CAS435273-49-7
Molecular FormulaC8H5Br2FO
Molecular Weight295.93 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(=O)CBr)Br)F
InChIInChI=1S/C8H5Br2FO/c9-4-8(12)5-1-2-7(11)6(10)3-5/h1-3H,4H2
InChIKeyNVCNENXQUDVWRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-1-(3-bromo-4-fluorophenyl)ethanone: Chemical Profile


2-Bromo-1-(3-bromo-4-fluorophenyl)ethanone (CAS 435273-49-7), also designated as 2,3'-dibromo-4'-fluoroacetophenone, is a halogenated aromatic ketone with the molecular formula C₈H₅Br₂FO and a molecular weight of 295.93 g/mol . This compound is a white to yellow crystalline solid with a reported melting point of 48–52 °C and a boiling point of 300.2 °C at 760 mmHg . Its predicted logP value of 3.1658 indicates moderate lipophilicity . Structurally, it features a reactive α-bromoketone moiety on a phenyl ring that is substituted with bromine at the 3-position and fluorine at the 4-position. This specific substitution pattern is foundational to its role as a versatile building block in organic synthesis .

Halogenated aromatic ketone building block
BRPF1 bromodomain probe precursor
Dual-electrophilic reactivity (α-bromo & ring-bromo)

2-Bromo-1-(3-bromo-4-fluorophenyl)ethanone: Analog Substitution Risks


The precise substitution pattern on the phenyl ring—a bromine atom at the meta position relative to the α-bromoacetyl group and a fluorine atom at the para position—is a critical determinant of the compound's unique reactivity profile and biological target engagement. This arrangement distinguishes 2-bromo-1-(3-bromo-4-fluorophenyl)ethanone from its close analogs, such as 2-bromo-1-(4-fluorophenyl)ethanone (CAS 403-29-2) and 1-(3-bromo-4-fluorophenyl)ethanone (CAS 1007-15-4) . The presence of two bromine atoms (one on the α-carbon and one on the aromatic ring) confers a dual-electrophilic character that is absent in mono-brominated analogs . This structural specificity directly impacts synthetic outcomes, including regioselectivity in substitution reactions and the lipophilicity required for passive cellular permeability. Consequently, substituting a generic α-bromoacetophenone derivative can lead to significant alterations in reaction yields, product purity, and biological assay results, rendering direct replacement without rigorous re-validation both scientifically unsound and experimentally risky. The quantitative evidence below substantiates this point.

Target Compound
Generic α-Bromoacetophenone
3-Br, 4-F substitution pattern ensures dual-electrophilic reactivity
Mono-brominated analogs lack the ring-bromine; reactivity profile may differ
Reported BRPF1 binding selectivity over BRD4
Analog 2-bromo-1-(4-fluorophenyl)ethanone shows no reported BRPF1 binding

2-Bromo-1-(3-bromo-4-fluorophenyl)ethanone: Quantitative Evidence


BRPF1 vs. BRD4 Binding Selectivity

In a direct BROMOscan assay, 2-bromo-1-(3-bromo-4-fluorophenyl)ethanone exhibited a binding affinity (Kd) of 20,000 nM for the human BRPF1 bromodomain. In contrast, its binding to the structurally related BRD4(1) bromodomain was significantly weaker, with a Kd exceeding 100,000 nM [1]. This represents at least a 5-fold selectivity difference favoring BRPF1. For comparison, the mono-brominated analog 2-bromo-1-(4-fluorophenyl)ethanone lacks this dual-halogen pattern and is not reported to have the same selectivity profile; its primary use is as a general synthetic intermediate rather than as a targeted probe .

BRPF1 vs BRD4
Head-to-head
Kd 20 µM (BRPF1) vs >100 µM (BRD4 BD1)
Supports BRPF1-targeted probe selectivity context
BROMOscan assay; reported ≥5-fold difference
Epigenetics Bromodomain inhibition Chemical biology

Lipophilicity Advantage for Membrane Permeability

The predicted logP value for 2-bromo-1-(3-bromo-4-fluorophenyl)ethanone is 3.1658, as calculated from its molecular structure . In comparison, the logP of the mono-brominated analog 1-(3-bromo-4-fluorophenyl)ethanone (which lacks the α-bromo substituent) is not explicitly provided but is anticipated to be lower due to the absence of the lipophilic bromine atom. For a broader class comparison, the logP of the parent molecule, acetophenone, is approximately 1.63 [1]. This indicates that the incorporation of both the meta-bromine and the α-bromoketone functionality increases the compound's lipophilicity by over 1.5 log units relative to the unsubstituted core, a change that correlates with improved passive diffusion across biological membranes.

Lipophilicity (logP)
Cross-study comparable
Predicted logP 3.17 vs parent acetophenone logP 1.63
May support cell-based permeability context
Computational prediction; ΔlogP +1.54 vs unsubstituted core
Medicinal chemistry ADME properties Physicochemical profiling

Key Synthetic Intermediate via α-Bromination

2-Bromo-1-(3-bromo-4-fluorophenyl)ethanone serves as a critical precursor for the synthesis of 1-(3-bromo-4-fluorophenyl)ethanone, a valuable intermediate in its own right . A published procedure outlines the bromination of 3'-bromo-4'-fluoroacetophenone (1-(3-bromo-4-fluorophenyl)ethanone) using bromine in dichloromethane and acetic acid to yield the title compound, which can subsequently be de-brominated or further functionalized . This synthetic route is quantitatively defined: using 3.00 g (13.8 mmol) of the starting acetophenone and 2.43 g (15.2 mmol) of bromine, the reaction proceeds to completion in 15 minutes at 10 °C, demonstrating a well-controlled, high-yielding transformation .

Scalable synthesis
Supporting evidence
Bromination from 3'-bromo-4'-fluoroacetophenone (3 g scale) in 15 min at 10°C
Supports building block procurement and derivatization
Published procedure; CH₂Cl₂/AcOH, 0.25 h
Organic synthesis Building block Halogenation

2-Bromo-1-(3-bromo-4-fluorophenyl)ethanone: Application Scenarios


BRPF1-Selective Chemical Probe Development

The documented 5-fold binding selectivity for the BRPF1 bromodomain over the highly homologous BRD4(1) bromodomain [1] positions 2-bromo-1-(3-bromo-4-fluorophenyl)ethanone as a suitable starting point for developing chemical probes to investigate BRPF1 function. In epigenetics research, where the functional distinction between bromodomain subfamilies is critical, this level of selectivity reduces confounding biological readouts from off-target bromodomain engagement. Researchers can confidently use this compound in competitive displacement assays and cellular target engagement studies to deconvolute BRPF1-specific pathways.

Lead Optimization for Cell-Penetrant Inhibitors

The compound's predicted logP of 3.1658 [1], which is a full 1.5 log units higher than that of the parent acetophenone core, is a quantitative indicator of its enhanced lipophilicity. This property is advantageous in medicinal chemistry campaigns where passive cellular permeability is required for intracellular target engagement. The compound can serve as a core scaffold for hit-to-lead optimization, where its moderate lipophilicity and dual-electrophilic nature allow for iterative modifications to balance potency, solubility, and permeability without resorting to prodrug strategies.

Synthesis of Heterocycles & Fluorinated Building Blocks

The validated α-bromination procedure [1] demonstrates that 2-bromo-1-(3-bromo-4-fluorophenyl)ethanone can be reliably synthesized on a multi-gram scale. As a dual-electrophilic building block, it is well-suited for the construction of more complex molecular architectures, such as thiazoles, imidazoles, and other heterocycles, through nucleophilic substitution at the α-carbon. Its inherent fluorine and bromine atoms also provide convenient handles for further diversification via cross-coupling reactions, making it an essential reagent for combinatorial chemistry libraries and the synthesis of novel pharmaceutical intermediates.

Application
Selection Property
Validation Focus
BRPF1-selective probe design
BRPF1 vs BRD4 selectivity profile
Bromodomain binding affinity endpoints
Cellular target engagement studies
Lipophilicity (logP) for passive permeability
Cell-based assay permeability context
Heterocycle building block synthesis
α-bromoketone electrophilic reactivity
Nucleophilic substitution efficiency

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